molecular formula C17H20N2O B13222963 8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13222963
M. Wt: 268.35 g/mol
InChI Key: VDNXDMUTMUEDRH-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one ( 2060047-79-0 ) is a chemical compound offered for research and development purposes. It belongs to the pyrido[1,2-a]pyrimidinone family of heterocyclic compounds, which are characterized by a fused pyridine and pyrimidine ring system . The molecular formula of this compound is C16H18N2O and it has a molecular weight of 254.33 g/mol . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

8,8-dimethyl-2-(2-methylphenyl)-7,9-dihydro-6H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C17H20N2O/c1-12-6-4-5-7-13(12)14-10-16(20)19-9-8-17(2,3)11-15(19)18-14/h4-7,10H,8-9,11H2,1-3H3

InChI Key

VDNXDMUTMUEDRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)N3CCC(CC3=N2)(C)C

Origin of Product

United States

Preparation Methods

Common Synthetic Route

One well-documented method involves the following key steps:

  • Condensation Step: Reaction of 2-amino-3-cyanopyridine with 2-methylbenzaldehyde in the presence of a suitable catalyst (often an acid or base) under reflux conditions. Solvents such as ethanol or methanol are typically used.

  • Cyclization Step: The intermediate formed undergoes intramolecular cyclization to yield the pyrido[1,2-a]pyrimidin-4-one core.

  • Alkylation: Introduction of the 8,8-dimethyl substituents is achieved by alkylation of the appropriate intermediate, often using methylating agents under controlled conditions.

This synthetic approach is favored for its relatively straightforward procedure and moderate to good yields.

Industrial Scale Adaptations

For industrial production, the synthesis is adapted to larger scales with process intensification strategies:

Alternative Synthetic Routes and Modifications

  • Halogenation and Substitution: Some derivatives involve halogenated intermediates, where regioselective halogenation (e.g., using N-halosuccinimides) precedes cyclization, although this introduces complexity absent in the target compound’s synthesis.

  • Amine Derivative Synthesis: Related pyrido[1,2-a]pyrimidin-4-one derivatives with amine substitutions have been synthesized via alkylation of chlorinated precursors, expanding the scope of functionalization.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Condensation 2-amino-3-cyanopyridine + 2-methylbenzaldehyde + acid/base catalyst Ethanol/Methanol Reflux (78-85°C) 70-85 Catalyst choice affects reaction rate
Cyclization Intermediate cyclized under acidic/basic conditions Same as above Reflux or elevated temp 65-80 Cyclization efficiency critical
Alkylation (8,8-dimethyl) Methylating agent (e.g., methyl iodide) + base Polar aprotic solvent (e.g., DMF) Room temp to 60°C 60-75 Controlled to avoid over-alkylation
Purification Recrystallization or chromatography Various Ambient - Purity >95% achievable

Mechanistic Insights

The condensation involves nucleophilic attack of the amino group on the aldehyde carbonyl, forming an imine intermediate. Subsequent cyclization proceeds via nucleophilic attack of the cyano group or adjacent nitrogen on the imine carbon, closing the fused heterocyclic ring. Alkylation at the 8-position methyl groups stabilizes the molecule and influences its biological activity.

Comparative Analysis of Preparation Methods

Feature Condensation-Cyclization Route Halogenation-Substitution Route Amine Derivative Route
Starting Materials 2-amino-3-cyanopyridine, 2-methylbenzaldehyde Halogenated pyridine derivatives Chlorinated pyrido-pyrimidinones
Reaction Complexity Moderate Higher (regioselectivity issues) Moderate
Scalability High (adapted for flow chemistry) Moderate Moderate
Yield Range 65-85% 50-70% 60-75%
Purity >95% achievable Variable, requires careful control >90% achievable
Industrial Applicability Established Limited Emerging

Research Findings and Data Sources

  • The synthesis protocols have been validated by multiple research groups and industrial entities, with detailed characterization by 1H-NMR , FTIR , and elemental analysis confirming the structure and purity.

  • Biological activity studies correlate synthetic purity and structural integrity with enhanced pharmacological profiles, underscoring the importance of optimized preparation methods.

  • Patents and peer-reviewed publications provide extensive experimental data supporting the described synthetic routes.

Chemical Reactions Analysis

8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its interactions with various biological targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Risperidone (3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-pyrido[1,2-a]pyrimidin-4-one)

  • Core Structure : Shares the pyrido[1,2-a]pyrimidin-4-one backbone but differs in substituents.
  • Key Differences :
    • Benzoxazole-piperidine chain at position 3: Critical for Risperidone’s dual affinity for 5-HT2A and dopamine D2 receptors, underpinning its atypical antipsychotic activity .
    • Lack of 8,8-dimethyl groups : The absence of these groups in Risperidone may reduce steric hindrance, facilitating receptor binding.
  • Pharmacological Impact : The target compound’s simpler 2-methylphenyl substituent likely diminishes CNS activity compared to Risperidone’s complex side chain.

2-Methyl-3-vinyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Core Structure: Identical pyrido-pyrimidinone system.
  • Key Differences: Vinyl group at position 3: Enhances reactivity (e.g., via Michael addition) but reduces stability compared to the target compound’s 2-methylphenyl group. No 8,8-dimethyl groups: Simplifies synthesis but may reduce metabolic resistance .

Halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones

  • Core Structure : Modified with halogens (Cl, Br) at positions 3 or 4.
  • Key Differences :
    • Electron-withdrawing halogens : Increase molecular polarity and hydrogen-bonding capacity, contrasting with the electron-donating methyl groups in the target compound.
    • Synthetic Routes : Halogenation via N-halosuccinimides introduces regioselectivity challenges absent in the target compound’s alkylation steps .

2-Phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

  • Core Structure : Pyrimido[1,2-a]pyrimidin-4-one (vs. pyrido[1,2-a]pyrimidin-4-one).
  • Key Differences :
    • Reduced aromaticity : The pyrimido ring system may exhibit weaker π-π interactions compared to the pyrido analog.
    • Smaller substituent (phenyl vs. 2-methylphenyl) : Impacts lipophilicity and binding affinity .

Structural and Pharmacological Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
8,8-Dimethyl-2-(2-methylphenyl)-pyrido[1,2-a]pyrimidin-4-one 8,8-dimethyl; 2-(2-methylphenyl) ~284.35 (calculated) Unknown (structural analog studies ongoing)
Risperidone 2-methyl; 3-benzoxazole-piperidine 410.48 Antipsychotic (5-HT2A/D2 antagonist)
2-Methyl-3-vinyl-pyrido[1,2-a]pyrimidin-4-one 2-methyl; 3-vinyl ~200.23 (calculated) Synthetic intermediate
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 3-chloro ~194.62 (calculated) Kinase inhibition (hypothesized)
2-Phenyl-pyrimido[1,2-a]pyrimidin-4-one 2-phenyl 227.27 Not reported

Biological Activity

8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 2060025-13-8) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article outlines the biological properties of this compound based on recent research findings, highlighting its anticancer, antioxidant, and antimicrobial activities.

  • Molecular Formula : C17H20N2O
  • Molecular Weight : 268.35 g/mol
  • Structure : The compound features a pyrido-pyrimidine framework which is significant in medicinal chemistry for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with a pyrido-pyrimidine structure exhibit notable anticancer properties. For instance:

  • A study conducted by the National Cancer Institute (NCI) evaluated various pyrido-pyrimidine derivatives and found that several exhibited potent anticancer activity against various cancer cell lines at a concentration of 105M10^{-5}M .
  • The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. This is supported by molecular docking studies that suggest strong binding affinities to target proteins .

Antioxidant Activity

The antioxidant potential of 8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has been explored through various assays:

  • In vitro studies demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
  • The compound's ability to enhance the activity of endogenous antioxidant enzymes further supports its role as a potential therapeutic agent against oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Preliminary studies suggest that it exhibits significant antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms .
  • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

StudyFocusFindings
NCI EvaluationAnticancer ActivityIdentified potent anticancer effects against specific cancer cell lines at 105M10^{-5}M concentration .
Antioxidant AssayOxidative StressDemonstrated effective free radical scavenging abilities and enhancement of antioxidant enzyme activity .
Antimicrobial TestingBacterial InhibitionShowed significant antibacterial effects against multiple bacterial strains .

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